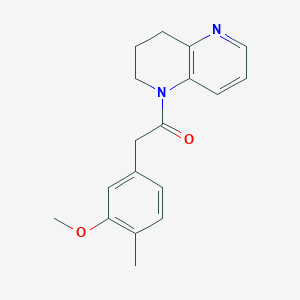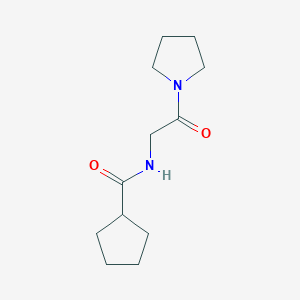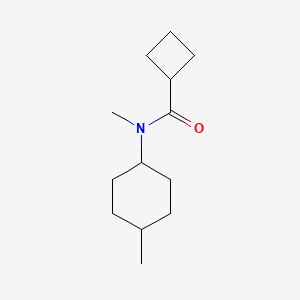![molecular formula C17H15FN2O B7509114 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one, also known as FMQM, is a synthetic compound that belongs to the quinazoline family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and proliferation. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the activity of COX-2, which is involved in the production of prostaglandins, leading to a reduction in inflammation. 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, it has been reported to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has several advantages for lab experiments, including its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one. One potential area of research is the development of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the study of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one's mechanism of action and its interactions with various signaling pathways. Additionally, the synthesis of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one derivatives with improved solubility and bioavailability may be explored. Overall, 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has the potential to be a valuable tool for scientific research and drug development.
Synthesemethoden
3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-methylbenzylamine with ethyl acetoacetate to form 3-(4-fluoro-3-methylbenzylidene)pentane-2,4-dione. This intermediate is then reacted with anthranilic acid to produce the final product, 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one. The synthesis of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been reported in various scientific journals, and the yield of the final product is reported to be around 50-60%.
Wissenschaftliche Forschungsanwendungen
3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11-9-13(7-8-15(11)18)10-20-12(2)14-5-3-4-6-16(14)19-17(20)21/h3-9H,2,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXLBAIWMZICHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C(=C)C3=CC=CC=C3NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)



![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)

![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
